6-(Tert-butoxy)-5-methylpyridin-3-amine
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Overview
Description
6-(Tert-butoxy)-5-methylpyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives It features a tert-butoxy group at the 6th position, a methyl group at the 5th position, and an amine group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butoxy)-5-methylpyridin-3-amine typically involves the introduction of the tert-butoxy group and the amine group onto the pyridine ring. One common method involves the use of tert-butyl dicarbonate (Boc2O) to protect the amine group during the synthesis process. The tert-butoxy group can be introduced using tert-butyl alcohol in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of tert-butyl dicarbonate and tert-butyl alcohol in optimized reaction conditions can facilitate the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butoxy)-5-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine derivatives .
Scientific Research Applications
6-(Tert-butoxy)-5-methylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 6-(Tert-butoxy)-5-methylpyridin-3-amine involves its interaction with specific molecular targets. The tert-butoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butoxy-6-chloropyridine: Similar in structure but with a chlorine atom at the 6th position instead of an amine group.
Hexa(tert-butoxy)ditungsten(III): A coordination complex featuring tert-butoxy groups, used in organometallic chemistry.
Uniqueness
6-(Tert-butoxy)-5-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16N2O |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
5-methyl-6-[(2-methylpropan-2-yl)oxy]pyridin-3-amine |
InChI |
InChI=1S/C10H16N2O/c1-7-5-8(11)6-12-9(7)13-10(2,3)4/h5-6H,11H2,1-4H3 |
InChI Key |
UDSBOOFRPWPUNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1OC(C)(C)C)N |
Origin of Product |
United States |
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